molecular formula C22H17ClN2O3S B2989046 4-(benzenesulfonyl)-N-benzyl-2-(4-chlorophenyl)-1,3-oxazol-5-amine CAS No. 312606-67-0

4-(benzenesulfonyl)-N-benzyl-2-(4-chlorophenyl)-1,3-oxazol-5-amine

Cat. No.: B2989046
CAS No.: 312606-67-0
M. Wt: 424.9
InChI Key: QJENSKIESDIBFE-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a benzenesulfonyl group at position 4, an N-benzylamine substituent at position 5, and a 4-chlorophenyl group at position 2. Its molecular formula is C22H17ClN2O3S (molecular weight: 424.9 g/mol).

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-2-(4-chlorophenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c23-18-13-11-17(12-14-18)20-25-22(29(26,27)19-9-5-2-6-10-19)21(28-20)24-15-16-7-3-1-4-8-16/h1-14,24H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJENSKIESDIBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(benzenesulfonyl)-N-benzyl-2-(4-chlorophenyl)-1,3-oxazol-5-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Benzenesulfonyl group : Known for its role in enhancing solubility and bioavailability.
  • Benzyl group : Often contributes to the lipophilicity of the molecule.
  • 4-Chlorophenyl group : Enhances biological activity through increased binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The benzenesulfonyl moiety acts as a pharmacophore, while the oxazole ring provides structural rigidity, facilitating optimal orientation for interaction with biological macromolecules.

Anticancer Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies : Compounds were tested against the NCI-60 cell line panel. Results indicated that certain derivatives showed GI50 values ranging from 2.02 μM to 7.82 μM, indicating effective growth inhibition across multiple cancer types .
CompoundCell LineGI50 (μM)
4cCNS3.24
2aLeukemiaSignificant selectivity
2dInactiveN/A

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH method. Results showed varying degrees of inhibition among different derivatives, with some exhibiting notable antioxidant properties while remaining less effective than standard antioxidants .

Antimicrobial Activity

Predictions based on PASS (Prediction of Activity Spectra for Substances) suggest that the compound may possess anti-infective and antimycobacterial activities. This opens avenues for further exploration in treating infections .

Case Studies and Research Findings

  • Synthesis and Testing : A study focused on synthesizing novel sulfonamide derivatives related to this compound and evaluating their anticancer activities against the NCI panel. The findings highlighted structure–activity relationships (SAR) that could guide future drug design .
  • Antioxidant Evaluation : Another research effort assessed the antioxidant capacity of similar oxazole-containing compounds, revealing promising results that could be leveraged in therapeutic applications .
  • Potential Drug Development : The unique structural features of this compound suggest its potential as a scaffold for developing new drugs targeting specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Ring

Compound A : 4-(Benzenesulfonyl)-N-benzyl-2-(3-chlorophenyl)-1,3-oxazol-5-amine
  • Structure : Differs in the position of the chlorine atom (3-chlorophenyl vs. 4-chlorophenyl).
  • Molecular Weight : 424.9 g/mol (identical to the target compound).
  • Implications: Positional isomerism may alter steric interactions in target binding.
Compound B : 4-(Benzenesulfonyl)-2-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine
  • Structure : Fluorine replaces chlorine at the phenyl ring; N-benzyl group is substituted with a 4-methoxyphenylmethyl group.
  • Molecular Weight : 438.48 g/mol.

Core Heterocycle Modifications

Compound C : 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
  • Structure : Replaces oxazole with thiazole (sulfur instead of oxygen).
  • Molecular Formula : C20H22ClN3O4S2.
  • Implications : Thiazole’s lower electronegativity may reduce hydrogen-bonding capacity compared to oxazole. The dual sulfonyl groups could enhance interactions with positively charged residues in enzymes .

Pharmacophore Additions

Compound D : 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine
  • Structure : Incorporates a morpholine group on the N-substituent.
  • Molecular Formula : C23H24ClN3O4S.
  • Implications : The morpholine ring introduces a basic nitrogen, improving water solubility and bioavailability. The 2-chlorophenyl group may reduce steric hindrance compared to the 4-chloro analog .

Structural and Functional Data Table

Compound Core Structure R2 (Position 2) R5 (Position 5) Molecular Weight (g/mol) Key Features
Target Compound Oxazole 4-Chlorophenyl N-Benzyl 424.9 High lipophilicity, planar structure
Compound A Oxazole 3-Chlorophenyl N-Benzyl 424.9 Ortho-chloro steric effects
Compound B Oxazole 4-Fluorophenyl 4-Methoxyphenylmethyl 438.48 Enhanced solubility, metabolic stability
Compound C Thiazole 4-Chlorophenylsulfonyl 3-Methoxypropyl 484.0 Dual sulfonyl groups, thiazole core
Compound D Oxazole 2-Chlorophenyl 3-Morpholinopropyl 474.0 Morpholine-enhanced solubility

Research Findings and Implications

  • Substituent Position : Para-substituted chlorophenyl (target compound) maximizes planarity and π-π stacking in hydrophobic binding pockets, whereas meta- or ortho-substitutions (Compounds A, D) may disrupt interactions .
  • Solubility Modifications : Polar groups like morpholine (Compound D) or methoxy (Compound B) address the inherent lipophilicity of benzenesulfonyl derivatives, aiding in pharmacokinetic optimization .

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